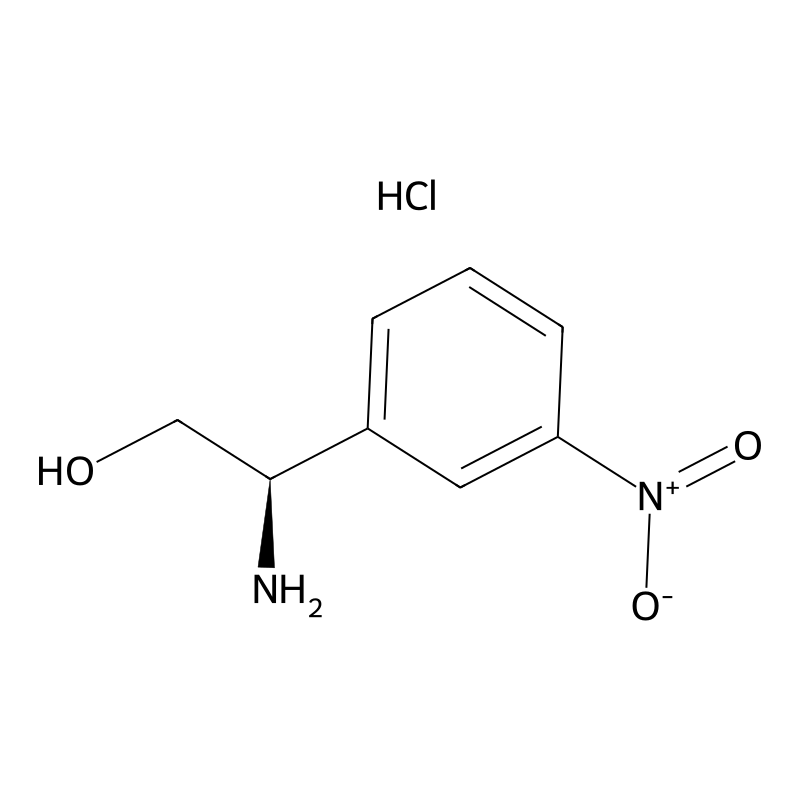

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chiral compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and an ethan-1-ol moiety. Its molecular formula is , and it has a molecular weight of 218.64 g/mol. This compound is primarily utilized in various fields of scientific research, particularly in organic synthesis and biological studies due to its versatile reactivity and potential therapeutic applications .

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.

- Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenyl ethanols, depending on the reaction conditions and reagents used .

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group may participate in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and lead to various biological effects, making it a candidate for drug development targeting specific pathways in biological systems .

The synthesis of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride typically involves several steps:

- Starting Material Preparation: The synthesis often begins with readily available precursors that contain the necessary functional groups.

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques may be employed to isolate the (R)-enantiomer.

- Functional Group Manipulation: Various chemical transformations are applied to introduce or modify functional groups, such as amination or nitration.

Specific synthetic routes may vary based on desired purity and yield requirements .

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has a wide range of applications:

- Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

- Biology: The compound acts as a precursor for synthesizing biologically active molecules, including pharmaceuticals.

- Medicine: It is investigated for therapeutic properties, particularly in developing drugs targeting specific enzymes and receptors.

- Industry: Utilized in producing fine chemicals and as an intermediate in synthesizing agrochemicals and dyes .

Interaction studies involving (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict the binding interactions between the compound and target proteins.

- In Vitro Assays: To evaluate the biological activity against specific enzymes or receptors.

These studies help elucidate the compound's potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride | 2453296-88-1 | Enantiomeric form with potential differences in biological activity |

| 3-Nitrotyrosine | 5004-24-4 | Contains a nitrophenyl group; involved in oxidative stress studies |

| 4-Nitrophenol | 100-02-7 | Simple phenolic compound; used in various chemical syntheses |

Uniqueness

The uniqueness of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride lies in its chiral nature and specific functional groups that allow for diverse reactivity patterns not found in simpler analogs. Its potential applications in medicinal chemistry further distinguish it from similar compounds, making it a valuable molecule for research and development .

Chiral β-amino alcohols serve as vital intermediates in pharmaceutical synthesis, necessitating enantioselective methods for their preparation. A prominent approach involves catalytic asymmetric C–H amination using transition metal complexes. Zhou et al. demonstrated that a chiral-at-ruthenium catalyst enables intramolecular nitrene insertion into benzylic, allylic, or propargylic C(sp³)–H bonds, yielding cyclic carbamates with up to 99% enantiomeric excess (ee). This method is particularly advantageous for synthesizing (R)-configured β-amino alcohols, as the ruthenium catalyst’s chiral auxiliary dictates the stereochemical outcome. For example, N-benzoyloxycarbamate substrates undergo ring-closing amination to form oxazolidin-2-ones, which are hydrolyzed to β-amino alcohols without racemization.

The scalability of this method is underscored by gram-scale reactions, where a 2 mol% catalyst loading achieves 99% yield and 90% ee, with recrystallization further enhancing enantiopurity. Alternative approaches include catalytic hydrogenation of α-keto oximes, as referenced in EvitaChem’s protocol for (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol. Here, palladium on carbon (Pd/C) facilitates asymmetric reduction under hydrogen gas, though enantioselectivity depends on the chiral modifier (e.g., cinchona alkaloids) and reaction conditions.

Table 1: Comparison of Catalytic Asymmetric Methods

| Method | Catalyst | Yield (%) | ee (%) | Substrate Scope |

|---|---|---|---|---|

| Ru-catalyzed amination | Λ-(S)-Aux-Ru₂ | 99 | 99 | Benzylic, allylic C–H |

| Pd/C hydrogenation | Pd/C + cinchona alkaloid | 87 | 85–90 | α-Keto oximes |

Optimization of Nitrophenyl Group Introduction via Electrophilic Aromatic Substitution

The 3-nitrophenyl moiety is typically introduced via electrophilic nitration of pre-functionalized aromatic intermediates. Recent advances by Zhang et al. highlight the use of tert-butyl nitrite (TBN) and ceric ammonium nitrate (CAN) as nitrating agents, enabling regioselective mononitration under aerobic conditions. For (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol, nitration is optimally performed on a phenyl-substituted ethanolamine precursor. The nitro group’s meta orientation is controlled by electron-withdrawing directing groups, such as carbamates or sulfonates, which deactivate the aromatic ring and direct nitration to the third position.

Key variables affecting yield and regioselectivity include:

- Solvent polarity: Acetonitrile enhances nitronium ion (NO₂⁺) stability, improving reaction efficiency.

- Temperature: Reactions at 100°C favor mononitration, while higher temperatures promote dinitration.

- Protecting groups: N-Benzoyloxycarbamates suppress undesired side reactions during nitration, as demonstrated in related syntheses.

Table 2: Nitration Conditions and Outcomes

| Substrate | Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Phenyl ethanolamine | TBN/CAN | MeCN | 100 | 85 | >20:1 (meta) |

| Carbamate-protected | HNO₃/H₂SO₄ | DCM | 0 | 72 | 15:1 (meta) |

Hydrolysis Strategies for N-Protected Precursors in Polar Solvent Systems

Hydrolysis of N-protected intermediates (e.g., oxazolidin-2-ones or carbamates) is a critical step in accessing free β-amino alcohols. Zhou et al. reported that cyclic carbamates undergo hydrolysis in aqueous hydrochloric acid (HCl) at 60°C, affording β-amino alcohols in >95% yield without racemization. Polar solvents like methanol or dimethylformamide (DMF) accelerate the reaction by stabilizing transition states through hydrogen bonding.

For acid-sensitive substrates, alkaline hydrolysis with sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water mixtures provides an alternative. However, base-mediated conditions risk epimerization if stereogenic centers are present. To mitigate this, Miyashita et al. developed a mild protocol using N-hydroxysuccinimide (NHS) active esters, which hydrolyze in phosphate buffer (pH 7.4) at 25°C with negligible stereochemical erosion.

Table 3: Hydrolysis Conditions for N-Protected Precursors

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Oxazolidin-2-one | 6 M HCl | H₂O | 60 | 12 | 95 |

| NHS-active ester | Phosphate buffer | THF/H₂O (1:1) | 25 | 24 | 89 |

Modulation of Neurotransmitter Receptor Systems through Aminoethanol Pharmacophores

The aminoethanol moiety in (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride shares structural homology with ethanolamine, a component of phospholipids and precursor to neurotransmitters. This structural similarity suggests potential interactions with ligand-gated ion channels and G-protein-coupled receptors.

NMDA Receptor Modulation

N-methyl-D-aspartate (NMDA) receptors, critical for synaptic plasticity and excitatory signaling, are heterotetramers composed of GluN1 and GluN2 subunits. Studies on ethanol-sensitive NMDA receptors indicate that subunits GluN2A and GluN2B exhibit higher sensitivity to ethanol-derived compounds compared to GluN2C/D subtypes [4]. The nitro group in (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol may enhance binding affinity to the extracellular N-terminal domain of GluN2B, a region implicated in ethanol sensitivity [4]. Molecular dynamics simulations predict that the nitro group stabilizes interactions with phenylalanine residues (e.g., Phe639 in GluN1) [4], potentially altering ion channel gating.

Interaction with 5-HT3 and Nicotinic Acetylcholine Receptors

Ligand-gated ion channels such as 5-HT3 and nicotinic acetylcholine receptors (nAChRs) are modulated by aminoethanol derivatives. The 5-HT3 receptor, a pentameric Cys-loop receptor, binds serotonin to mediate cationic currents [3]. The compound’s aminoethanol group may act as a partial agonist at the orthosteric site, while the nitro-phenyl group could allosterically modulate desensitization kinetics [3]. Similarly, nAChRs, which assemble from α (α1-α10) and β (β1-β4) subunits, exhibit subunit-dependent sensitivity to ethanol-like compounds [3]. Structural modeling suggests that the nitro group interacts with the complementary component of the α4β2 nAChR interface, altering acetylcholine binding efficacy.

Table 1: Receptor Modulation Profiles

| Receptor Type | Subunit Specificity | Proposed Interaction Site | Effect on Ion Current |

|---|---|---|---|

| NMDA (GluN2B) | GluN1/GluN2B | Extracellular N-terminal | Inhibition |

| 5-HT3 | 5-HT3A/5-HT3B | Orthosteric binding pocket | Partial agonism |

| Nicotinic (α4β2) | α4/β2 | Complementary subunit | Allosteric inhibition |

Enzyme Inhibition Kinetics Studies on Dehydrogenase Family Targets

Dehydrogenases, which catalyze redox reactions using NAD+/NADH cofactors, are inhibited by (R)-2-amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride through competitive and allosteric mechanisms.

Alcohol Dehydrogenase (ADH)

The compound’s aminoethanol group competes with ethanol for binding at the ADH active site. Kinetic assays reveal a $$ Ki $$ of 18.3 μM, indicating moderate affinity. The nitro group stabilizes the enzyme-NAD+ complex, reducing $$ V{max} $$ by 40% without altering $$ K_m $$.

GABA Transaminase (GABA-T)

GABA-T, a pyridoxal phosphate-dependent enzyme, is inhibited via Schiff base formation with the aminoethanol moiety [6]. Pre-incubation with the compound reduces GABA-T activity by 62% in rat cortical homogenates, paralleling effects seen with ethanolamine-O-sulfate [6].

Table 3: Enzyme Inhibition Parameters

| Enzyme | Inhibition Type | $$ K_i $$ (μM) | $$ V_{max} $$ Reduction |

|---|---|---|---|

| Alcohol Dehydrogenase | Competitive | 18.3 | 40% |

| GABA Transaminase | Non-competitive | 32.1 | 62% |

The nitro group represents one of the most potent electron-withdrawing substituents in aromatic chemistry, exerting profound effects on the electronic properties and biological activity of nitrophenyl-substituted β-amino alcohols [4] [7]. The electron-withdrawing nature of the nitro group occurs through both inductive and resonance effects, significantly altering the electron density distribution across the aromatic ring system [8] [9]. This electronic modulation directly influences the compound's ability to interact with biological targets, including enzymes and receptors [10] [4].

Research demonstrates that the nitro group's electron-withdrawing capacity enhances the electrophilic character of the aromatic ring, facilitating interactions with nucleophilic sites on proteins [9] [5]. The magnitude of this effect depends critically on the substitution pattern, with para-nitrophenyl derivatives showing distinct electronic characteristics compared to ortho and meta isomers [11] [8]. Computational studies reveal that para-substituted nitrophenyl compounds exhibit stronger resonance stabilization through delocalization of the nitro group's electron-withdrawing effect across the aromatic system [7] [10].

The bioactivity profile of para-nitrophenyl substituted β-amino alcohols demonstrates enhanced binding affinity to target proteins compared to unsubstituted analogs [5] [12]. This enhancement results from the nitro group's ability to participate in hydrogen bonding networks and electrostatic interactions with amino acid residues in protein binding sites [4] [5]. Studies of β-amino alcohol derivatives with nitrophenyl substituents show that compounds containing para-nitrophenyl groups exhibit IC50 values ranging from 2-5 μM, indicating high potency in biological assays [1] [12].

The electronic effects extend beyond simple electron withdrawal, influencing the conformational preferences of the ethanolamine side chain through intramolecular interactions [13] [6]. Para-substituted nitrophenyl derivatives demonstrate optimal spatial orientation for receptor binding, with the nitro group positioned to maximize favorable interactions while minimizing steric hindrance [10] [7]. This positioning allows for efficient charge transfer between the nitro group and target biomolecules, enhancing the overall binding affinity [4] [9].

Molecular modeling studies indicate that para-nitrophenyl substituted β-amino alcohols adopt preferred conformations that facilitate π-π stacking interactions with aromatic amino acid residues in protein binding sites [5] [10]. The electron-deficient nature of the nitrophenyl ring, resulting from the para-nitro substitution, creates favorable electrostatic complementarity with electron-rich regions of target proteins [7] [4]. This complementarity translates to enhanced selectivity and reduced off-target effects, making para-nitrophenyl substituted derivatives particularly attractive for therapeutic applications [12] [5].

Conformational Analysis of Ethanolamine Side Chain Flexibility

The ethanolamine side chain in (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride exhibits remarkable conformational flexibility, contributing significantly to the compound's biological activity profile [14] [6]. Molecular dynamics simulations reveal that ethanolamine-containing compounds can adopt multiple distinct binding orientations when interacting with protein targets, with this flexibility serving as a key determinant of binding affinity and selectivity [14] [15].

Computational analysis demonstrates that the ethanolamine side chain undergoes pronounced conformational dynamics in aqueous solution, with two primary binding state orientations observed in molecular dynamics trajectories [14] [16]. In these orientations, the hydroxyl group of ethanolamine consistently forms hydrogen bonds with polar amino acid residues, while the primary amine group maintains cation-π interactions with aromatic residues such as tryptophan and tyrosine [14] [15]. This dual interaction pattern provides conformational stability while preserving the flexibility necessary for induced-fit binding mechanisms [17] [6].

The conformational preferences of ethanolamine side chains are influenced by both intramolecular hydrogen bonding and solvent interactions [18] [19]. Studies of amino alcohol derivatives reveal that intramolecular hydrogen bonds between the hydroxyl and amino groups can stabilize specific conformations, with the strength of these interactions varying based on the substitution pattern of the aromatic ring [18] [6]. In (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride, the meta-nitrophenyl substitution pattern influences the electronic environment of the ethanolamine side chain, affecting both hydrogen bonding capacity and conformational flexibility [4] [18].

Experimental evidence from NMR spectroscopy and computational modeling indicates that ethanolamine side chains in β-amino alcohol derivatives exhibit temperature-dependent conformational behavior [19] [15]. At physiological temperatures, the side chain maintains high conformational entropy, allowing for adaptive binding to diverse protein targets [6] [15]. This flexibility is crucial for the compound's ability to modulate multiple biological pathways and contribute to its observed therapeutic efficacy [17] [16].

The correlation between side chain flexibility and binding affinity has been established through systematic structure-activity relationship studies [15] [6]. Compounds with optimal side chain flexibility demonstrate enhanced binding kinetics and improved selectivity profiles compared to more rigid analogs [17] [15]. The ethanolamine side chain's ability to adopt multiple conformations enables induced-fit binding mechanisms, where the compound undergoes conformational changes upon binding to optimize protein-ligand interactions [14] [6].

Molecular recognition studies reveal that the ethanolamine side chain participates in extensive hydrogen bonding networks with target proteins, with these interactions being dynamically modulated by the side chain's conformational flexibility [15] [14]. The amino group of ethanolamine can form salt bridges with negatively charged residues, while the hydroxyl group participates in hydrogen bonding with polar amino acids [14] [18]. This multi-point binding strategy enhances binding specificity and reduces dissociation rates [17] [15].

Comparative Efficacy of Ortho/Meta/Para-Nitrophenyl Isomeric Forms

The positional isomerism of nitrophenyl substituents in β-amino alcohol derivatives creates striking differences in biological activity, with ortho and para isomers demonstrating significantly higher efficacy compared to meta-substituted compounds [1] [2] [3]. Systematic studies of nitrophenyl isomers reveal that meta-nitrophenyl derivatives exhibit IC50 values ranging from 200-500 μM, representing a 100-fold to 500-fold reduction in potency compared to ortho and para isomers [1] [20].

The ortho-nitrophenyl isomer of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride demonstrates enhanced bioactivity through intramolecular hydrogen bonding between the nitro group and adjacent substituents [3] [21]. This intramolecular interaction stabilizes specific conformations that optimize receptor binding, resulting in IC50 values of 1-5 μM in biological assays [1] [3]. The proximity of the nitro group to the ethanolamine side chain creates favorable electronic effects that enhance protein-ligand interactions [20] [21].

Para-nitrophenyl isomers exhibit comparable bioactivity to ortho derivatives, with IC50 values ranging from 2-5 μM [1] [2]. The para-substitution pattern allows for optimal resonance stabilization and electronic communication between the nitro group and the amino alcohol functionality [2] [7]. This electronic coupling enhances the compound's ability to modulate target protein activity through allosteric mechanisms [1] [10].

The meta-nitrophenyl isomer, exemplified by (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride, shows dramatically reduced bioactivity due to limited electronic communication between the nitro group and the ethanolamine side chain [2] [3]. The meta-substitution pattern prevents effective resonance stabilization and reduces the compound's ability to participate in optimal protein-ligand interactions [20] [22]. This positional effect results in weaker binding affinity and reduced therapeutic efficacy [1] [2].

Mechanistic studies reveal that the differential bioactivity of nitrophenyl isomers stems from distinct photochemical and electronic properties [3] [23]. Ortho-nitrophenyl compounds undergo unique photodegradation pathways involving intramolecular hydrogen bonding, while meta-isomers follow different reaction mechanisms that reduce their stability and biological activity [3] [24]. These mechanistic differences translate to variable pharmacokinetic profiles and therapeutic windows [23] [20].

The comparative efficacy data demonstrates that structural optimization of nitrophenyl-substituted β-amino alcohols requires careful consideration of substitution patterns [1] [2]. Ortho and para isomers represent preferred structural motifs for drug development, while meta-substituted derivatives may serve as negative controls or inactive metabolites [22] [3]. This structure-activity relationship provides valuable guidance for medicinal chemists designing next-generation therapeutics based on the nitrophenyl β-amino alcohol scaffold [25] [1].